molecular formula C22H18O2 B14587745 1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one CAS No. 61078-55-5

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one

Cat. No.: B14587745
CAS No.: 61078-55-5
M. Wt: 314.4 g/mol
InChI Key: XHBOKJUJSSUXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with 4-benzyloxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

    Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it distinct from other chalcones.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61078-55-5

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-phenyl-1-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-17(19-10-6-3-7-11-19)22(23)20-12-14-21(15-13-20)24-16-18-8-4-2-5-9-18/h2-15H,1,16H2

InChI Key

XHBOKJUJSSUXRB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.